

# CHIR-124 Selectivity and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

**CHIR-124** is a quinolone-based small molecule that is structurally unrelated to other known Chk1 inhibitors [1]. The table below summarizes its core selectivity profile and potency from cell-free assays.

| Target          | IC <sub>50</sub> (nM) | Selectivity (Fold over Chk1) | Notes                                          |
|-----------------|-----------------------|------------------------------|------------------------------------------------|
| Chk1            | 0.3 [2]               | ---                          | Primary target [1]                             |
| Chk2            | ~600 [2]              | 2,000                        | Shows significant selectivity against Chk2 [2] |
| Flt3            | 5.8 [2]               | ~19                          | Off-target activity                            |
| PDGFR           | 6.6 [2]               | ~22                          | Off-target activity                            |
| GSK-3           | 23.3 [2]              | ~78                          | Off-target activity                            |
| CDK2/4,<br>Cdc2 | 150 - 1500<br>[2]     | 500 - 5,000                  | Minimal activity                               |

## Frequently Asked Questions (FAQs)

### Q1: How selective is CHIR-124 for Chk1 over Chk2?

**CHIR-124** exhibits **high selectivity**, being approximately **2,000-fold more potent** against Chk1 than Chk2 in cell-free assays [2]. This high degree of selectivity makes it a superior tool for dissecting the specific roles of Chk1 in cellular processes, though researchers should be aware of its potential off-target effects on kinases like Flt3 and PDGFR at higher concentrations [2].

## Q2: Does the p53 status of my cell lines affect the outcome of CHIR-124 experiments?

Yes, p53 status significantly influences the cellular response. The abrogation of the G2-M checkpoint and the induction of apoptosis by **CHIR-124** are **enhanced in p53-deficient cells** [1]. For example, p53-deficient HCT116 cells show a dramatic increase in mitotic cells and a marked accumulation of polyploid cells after **CHIR-124** treatment following radiation, an effect not observed in p53-sufficient wild-type cells [3].

## Q3: Can CHIR-124 be used to potentiate the effect of DNA-damaging agents?

Absolutely. A key application of **CHIR-124** is to **synergistically potentiate the cytotoxicity** of DNA-damaging agents, particularly **topoisomerase I poisons** like camptothecin, SN-38, and irinotecan [1]. It works by abrogating the DNA damage-induced S and G2-M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to increased apoptosis [1].

## Experimental Protocols & Troubleshooting

### Abrogation of the G2-M Checkpoint

This protocol is used to demonstrate how **CHIR-124** inhibits the IR-induced G2-M arrest [3].

- **Key Steps:**
  - **Cell Treatment:** Treat your chosen cell line (e.g., HCT116) with a DNA-damaging agent like ionizing radiation (IR).

- **CHIR-124 Application:** Concurrently or shortly after, add **CHIR-124**. The concentration used in research is typically in the low nanomolar to micromolar range (e.g., effects observed at 1  $\mu$ M in HCT116 cells [3]).
  - **Cell Cycle Analysis:** At your chosen time points (e.g., 24 hours post-treatment), harvest cells and analyze cell cycle distribution using flow cytometry after propidium iodide staining.
  - **Mitotic Marker Analysis:** To confirm abrogation, measure the levels of phosphorylated mitotic proteins (e.g., Histone H3 pSer10) via western blot or immunofluorescence. A successful experiment will show a significant increase in the population of mitotic cells in the **CHIR-124** treated group compared to the group treated with DNA damage alone [3].
- **Troubleshooting Guide:**
    - **Insufficient Checkpoint Abrogation:** Ensure the **CHIR-124** concentration is adequate. Verify the activity and stability of your drug stock solution.
    - **High Background Cell Death:** Titrate the concentration of the DNA-damaging agent to achieve damage that induces a robust G2 arrest without causing excessive immediate cell death.

## Clonogenic Survival Assay

This assay measures the long-term ability of a single cell to proliferate, demonstrating the radiosensitizing or chemosensitizing effect of **CHIR-124** [3].

- **Key Steps:**
  - **Seed Cells:** Seed cells sparsely in multi-well plates or dishes.
  - **Treat:** Treat cells with your DNA-damaging agent (e.g., IR, topoisomerase poison) with and without **CHIR-124**.
  - **Incubate:** Allow cells to grow for 1-3 weeks, until visible colonies form in the control wells.
  - **Fix and Stain:** Fix colonies with methanol or ethanol and stain with crystal violet or methylene blue.
  - **Count Colonies:** Count colonies (typically >50 cells) manually or with an automated counter. Plot the surviving fraction to show reduced clonogenic survival in the combination treatment group [3].

## CHIR-124 in the DNA Damage Response Pathway

The following diagram illustrates the core DNA damage signaling pathway and the points where **CHIR-124** exerts its inhibitory effect. **CHIR-124** directly inhibits Chk1 kinase activity, preventing it from

phosphorylating its downstream effector, Cdc25A. This disruption abrogates critical S and G2-M cell cycle checkpoints [1] [4].



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
2. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
3. Radiosensitization by Chir-124, a selective CHK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CHIR-124 Selectivity and Key Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-chk1-vs-chk2-selectivity>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)